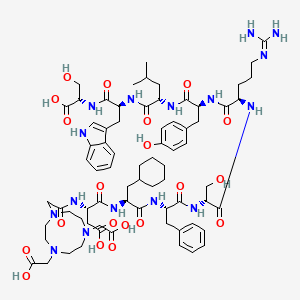
Nota-AE105
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nota-AE105 is a compound used in positron emission tomography (PET) imaging. It is a conjugate of the peptide AE105, which targets the urokinase-type plasminogen activator receptor (uPAR). This receptor is overexpressed in various types of cancer cells, making this compound a valuable tool for cancer diagnosis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nota-AE105 is synthesized by conjugating the peptide AE105 with a chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The conjugation process involves several steps, including peptide synthesis, chelator attachment, and purification. The reaction conditions typically involve mild temperatures and aqueous solvents to maintain the integrity of the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis followed by chelator conjugation. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for medical imaging applications .
Chemical Reactions Analysis
Types of Reactions
Nota-AE105 undergoes various chemical reactions, including chelation, radiolabeling, and binding to uPAR. The chelation reaction involves the formation of a stable complex between the chelator and a metal ion, such as gallium-68 or copper-64 .
Common Reagents and Conditions
Chelation: NOTA chelator, metal ion (e.g., gallium-68), aqueous solvent, mild temperature.
Radiolabeling: Radiometal (e.g., gallium-68), buffer solution, room temperature
Major Products
The major products of these reactions are radiolabeled this compound complexes, such as gallium-68-NOTA-AE105 and copper-64-NOTA-AE105. These complexes are used for PET imaging to visualize uPAR expression in cancer cells .
Scientific Research Applications
Nota-AE105 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Diagnosis: this compound is used in PET imaging to detect and monitor cancerous tumors by targeting uPAR, which is overexpressed in many types of cancer
Drug Development: Researchers use this compound to study the efficacy of new cancer therapies by visualizing changes in uPAR expression
Biological Research: this compound helps in understanding the role of uPAR in various biological processes, including cell migration, invasion, and metastasis
Industrial Applications: this compound is used in the development of new imaging agents and diagnostic tools for cancer detection
Mechanism of Action
Nota-AE105 exerts its effects by binding to the urokinase-type plasminogen activator receptor (uPAR) on the surface of cancer cells. This binding allows for the visualization of uPAR expression using PET imaging. The molecular targets involved in this process include the uPAR protein and the radiometal chelated by NOTA .
Comparison with Similar Compounds
Similar Compounds
Gallium-68-DOTA-TOC: Another PET imaging agent used for detecting neuroendocrine tumors.
Copper-64-DOTA-TATE: A PET imaging agent used for visualizing somatostatin receptor expression in neuroendocrine tumors
Uniqueness of Nota-AE105
This compound is unique in its ability to specifically target uPAR, making it highly effective for imaging cancers that overexpress this receptor. Its high binding affinity and stability make it a valuable tool for cancer diagnosis and research .
Properties
Molecular Formula |
C72H102N16O20 |
|---|---|
Molecular Weight |
1511.7 g/mol |
IUPAC Name |
(3S)-3-[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H102N16O20/c1-42(2)30-51(64(100)83-55(68(104)85-58(41-90)71(107)108)34-46-36-76-49-17-10-9-16-48(46)49)79-65(101)54(33-45-19-21-47(91)22-20-45)80-63(99)50(18-11-23-75-72(73)74)78-70(106)57(40-89)84-67(103)53(32-44-14-7-4-8-15-44)81-66(102)52(31-43-12-5-3-6-13-43)82-69(105)56(35-60(93)94)77-59(92)37-86-24-26-87(38-61(95)96)28-29-88(27-25-86)39-62(97)98/h4,7-10,14-17,19-22,36,42-43,50-58,76,89-91H,3,5-6,11-13,18,23-35,37-41H2,1-2H3,(H,77,92)(H,78,106)(H,79,101)(H,80,99)(H,81,102)(H,82,105)(H,83,100)(H,84,103)(H,85,104)(H,93,94)(H,95,96)(H,97,98)(H,107,108)(H4,73,74,75)/t50-,51+,52+,53+,54+,55+,56+,57-,58+/m1/s1 |
InChI Key |
QYDKPVWTZOEIPR-WKDKGDAESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5CCCCC5)NC(=O)[C@H](CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5CCCCC5)NC(=O)C(CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


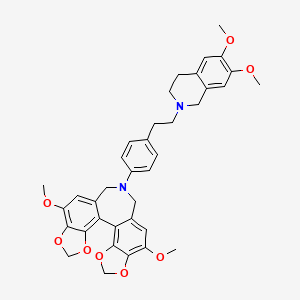
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

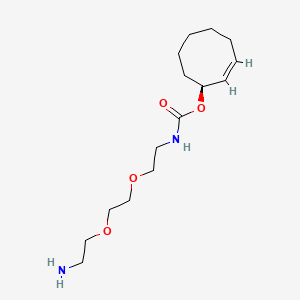
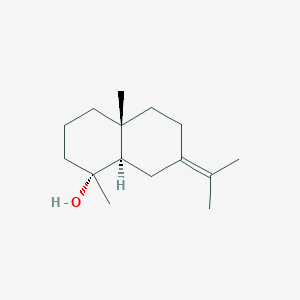
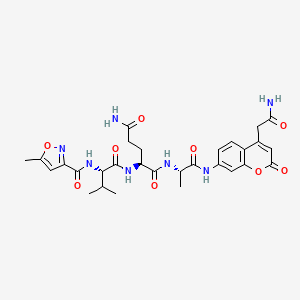
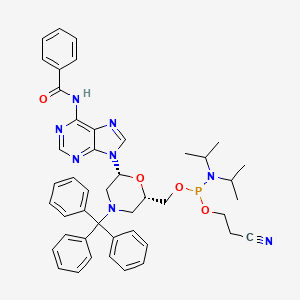
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)

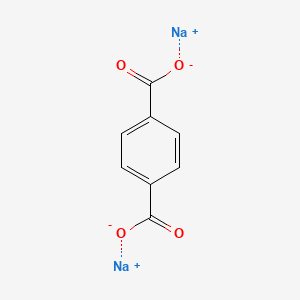
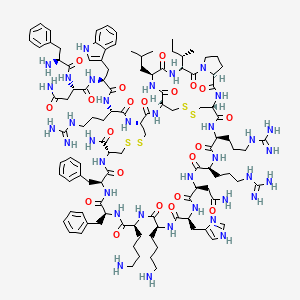
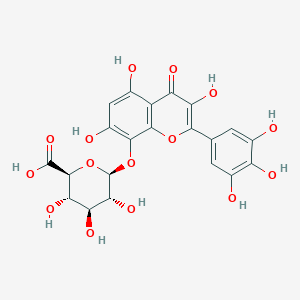
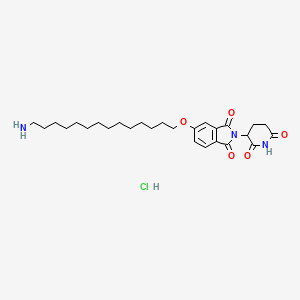
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
